molecular formula C17H14N4O5S2 B2397938 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide CAS No. 887199-59-9

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide

Cat. No. B2397938
M. Wt: 418.44
InChI Key: VQEBHXYIUDICLS-ZPHPHTNESA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their electron-deficient system, high oxidative stability, and rigid planar structure, enabling efficient intermolecular π–π overlap .


Molecular Structure Analysis

The benzo[d]thiazole moiety in the compound is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

Analytical and Environmental Applications

  • Degradation and Environmental Fate : LC-MS/MS studies revealed the degradation processes of compounds like nitisinone, highlighting the stability and degradation pathways of such compounds in different experimental conditions, including varying pH, temperature, and exposure to ultraviolet radiation. Such studies contribute to understanding the environmental fate and potential risks associated with the use of similar compounds (Barchańska et al., 2019).

  • Contamination and Removal Technologies : Thorough reviews on the occurrence, toxicity effects, and removal technologies for persistent organic pollutants like sulfamethoxazole provide insights into the significance of developing sustainable technology focusing on feasibility, cost, and the significance of synergistic effects involved in removal techniques. These studies are crucial for understanding the removal efficiency and sustainable development of technology for removing toxic contaminants (Prasannamedha & Kumar, 2020).

  • Antioxidant Capacity Assays : The critical analysis of reaction pathways underlying various antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay, is crucial for understanding specific reactions, such as coupling, and their contribution to the total antioxidant capacity. This analysis aids in assessing the relevance and specificity of oxidation products and the overall application of such assays in tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

  • Sulfonamide Moiety in Drugs : Investigations into sulfonamide moieties present in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics, shed light on the diverse biological activities and therapeutic potential of these compounds. Understanding the structural motif of sulfonamides and their role in various biological activities, including antitumor and antiglaucoma effects, is crucial for the development of novel drugs and therapeutic agents (Carta et al., 2012).

Future Directions

The future research directions could involve studying the compound’s potential applications in organic electronics, given the properties of benzo[d]thiazole derivatives . Additionally, its cytotoxic activity could be explored for potential applications in cancer therapy .

properties

IUPAC Name

4-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S2/c1-2-9-20-14-8-7-13(28(18,25)26)10-15(14)27-17(20)19-16(22)11-3-5-12(6-4-11)21(23)24/h2-8,10H,1,9H2,(H2,18,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEBHXYIUDICLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide

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